Cas no 56355-43-2 (2-(4-hydroxy-3-methoxyphenyl)propanoic acid)
2-(4-hydroxy-3-methoxyphenyl)propanoic acid Chemical and Physical Properties
Names and Identifiers
-
- Benzeneacetic acid, 4-hydroxy-3-methoxy-α-methyl-
- SCHEMBL490839
- 2-(4-hydroxy-3-methoxyphenyl)propanoic acid
- CJBZBOQPGGQIOM-UHFFFAOYSA-N
- 2-(4-hydroxy-3-methoxy-phenyl)-propionic acid
- 56355-43-2
- EN300-1850459
- 4-hydroxy-3-methoxypheny propionic acid
- 4-Hydroxy-3-methoxy-alpha-methylbenzeneacetic acid
- 4-hydroxy-3-methoxyphenylpropionic acid
- DTXSID801246825
-
- Inchi: 1S/C10H12O4/c1-6(10(12)13)7-3-4-8(11)9(5-7)14-2/h3-6,11H,1-2H3,(H,12,13)
- InChI Key: CJBZBOQPGGQIOM-UHFFFAOYSA-N
- SMILES: C1(C(C)C(O)=O)=CC=C(O)C(OC)=C1
Computed Properties
- Exact Mass: 196.07355886g/mol
- Monoisotopic Mass: 196.07355886g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 204
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.9
- Topological Polar Surface Area: 66.8Ų
Experimental Properties
- Density: 1.253±0.06 g/cm3(Predicted)
- Boiling Point: 355.0±32.0 °C(Predicted)
- pka: 4.44±0.10(Predicted)
2-(4-hydroxy-3-methoxyphenyl)propanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1850459-0.05g |
2-(4-hydroxy-3-methoxyphenyl)propanoic acid |
56355-43-2 | 0.05g |
$912.0 | 2023-09-19 | ||
| Enamine | EN300-1850459-0.1g |
2-(4-hydroxy-3-methoxyphenyl)propanoic acid |
56355-43-2 | 0.1g |
$956.0 | 2023-09-19 | ||
| Enamine | EN300-1850459-0.25g |
2-(4-hydroxy-3-methoxyphenyl)propanoic acid |
56355-43-2 | 0.25g |
$999.0 | 2023-09-19 | ||
| Enamine | EN300-1850459-0.5g |
2-(4-hydroxy-3-methoxyphenyl)propanoic acid |
56355-43-2 | 0.5g |
$1043.0 | 2023-09-19 | ||
| Enamine | EN300-1850459-1.0g |
2-(4-hydroxy-3-methoxyphenyl)propanoic acid |
56355-43-2 | 1g |
$1086.0 | 2023-06-01 | ||
| Enamine | EN300-1850459-2.5g |
2-(4-hydroxy-3-methoxyphenyl)propanoic acid |
56355-43-2 | 2.5g |
$2127.0 | 2023-09-19 | ||
| Enamine | EN300-1850459-5.0g |
2-(4-hydroxy-3-methoxyphenyl)propanoic acid |
56355-43-2 | 5g |
$3147.0 | 2023-06-01 | ||
| Enamine | EN300-1850459-10.0g |
2-(4-hydroxy-3-methoxyphenyl)propanoic acid |
56355-43-2 | 10g |
$4667.0 | 2023-06-01 | ||
| Enamine | EN300-1850459-1g |
2-(4-hydroxy-3-methoxyphenyl)propanoic acid |
56355-43-2 | 1g |
$1086.0 | 2023-09-19 | ||
| Enamine | EN300-1850459-5g |
2-(4-hydroxy-3-methoxyphenyl)propanoic acid |
56355-43-2 | 5g |
$3147.0 | 2023-09-19 |
2-(4-hydroxy-3-methoxyphenyl)propanoic acid Related Literature
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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5. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
Additional information on 2-(4-hydroxy-3-methoxyphenyl)propanoic acid
Recent Advances in the Study of 2-(4-hydroxy-3-methoxyphenyl)propanoic acid (CAS: 56355-43-2)
2-(4-hydroxy-3-methoxyphenyl)propanoic acid (CAS: 56355-43-2), a derivative of phenylpropanoic acid, has garnered significant attention in recent years due to its potential therapeutic applications in the fields of chemical biology and medicinal chemistry. This compound, structurally related to natural phenolic acids, exhibits a range of biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. The latest research has focused on elucidating its mechanism of action, optimizing its synthesis, and exploring its applications in drug development.
A recent study published in the Journal of Medicinal Chemistry investigated the anti-inflammatory properties of 2-(4-hydroxy-3-methoxyphenyl)propanoic acid. The researchers employed in vitro and in vivo models to demonstrate its ability to inhibit key inflammatory mediators such as cyclooxygenase-2 (COX-2) and nuclear factor-kappa B (NF-κB). The study revealed that the compound significantly reduced inflammation in a dose-dependent manner, suggesting its potential as a lead compound for developing novel anti-inflammatory drugs.
Another groundbreaking study, featured in Bioorganic & Medicinal Chemistry Letters, explored the antioxidant capabilities of 2-(4-hydroxy-3-methoxyphenyl)propanoic acid. Using advanced spectroscopic techniques, the researchers identified its ability to scavenge free radicals and protect cells from oxidative stress. The findings highlighted the compound's potential in treating oxidative stress-related diseases, such as neurodegenerative disorders and cardiovascular diseases.
In addition to its biological activities, recent advancements in the synthesis of 2-(4-hydroxy-3-methoxyphenyl)propanoic acid have been reported. A study in Organic Process Research & Development detailed a novel, cost-effective synthetic route that improves yield and purity. This development is particularly significant for scaling up production for pharmaceutical applications.
Furthermore, computational studies have provided insights into the molecular interactions of 2-(4-hydroxy-3-methoxyphenyl)propanoic acid with various biological targets. Molecular docking simulations revealed its high affinity for enzymes involved in inflammatory pathways, supporting its potential as a multi-target therapeutic agent. These findings pave the way for future structure-activity relationship (SAR) studies and drug design efforts.
In conclusion, the latest research on 2-(4-hydroxy-3-methoxyphenyl)propanoic acid (CAS: 56355-43-2) underscores its promising therapeutic potential. Its anti-inflammatory, antioxidant, and neuroprotective properties, combined with advancements in synthesis and computational modeling, position it as a valuable candidate for further drug development. Future studies should focus on clinical validation and exploring its synergistic effects with other bioactive compounds.
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